molecular formula C48H62N4O8 B14044176 Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate

Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate

Cat. No.: B14044176
M. Wt: 823.0 g/mol
InChI Key: WGDVABTUJQIMJG-JSTKTIJDSA-N
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Chemical Reactions Analysis

Types of Reactions: Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of tofacitinib highlights its importance in pharmaceutical research and development .

Properties

Molecular Formula

C48H62N4O8

Molecular Weight

823.0 g/mol

IUPAC Name

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14+/m000/s1

InChI Key

WGDVABTUJQIMJG-JSTKTIJDSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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